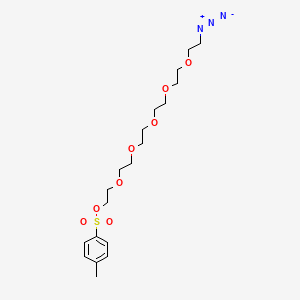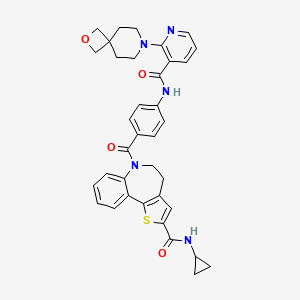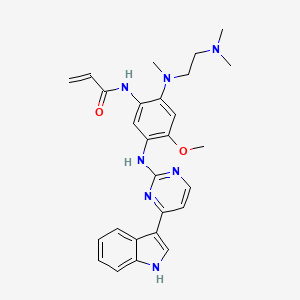
Azide-PEG6-Tos
Descripción general
Descripción
Azide-PEG6-Tos is a PEG-based linker that consists of an azide group and a tosyl group . The 6 PEG units increase its solubility in aqueous media . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Azide-PEG6-Tos is a reagent that contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
Azide-PEG6-Tos has a molecular formula of C19H31N3O8S . It has a molecular weight of 461.5 g/mol .Chemical Reactions Analysis
The azide group in Azide-PEG6-Tos can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The tosyl group is a good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
Azide-PEG6-Tos is a PEG derivative containing an azide group and a tosyl group . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Bio-Conjugation
Azide-PEG6-Tos is a non-cleavable linker used for bio-conjugation . It contains an Azide group and a COOR/Ester group linked through a linear PEG chain . This makes it suitable for linking two biomolecules together in a stable and specific manner.
Click Chemistry
The azide group in Azide-PEG6-Tos can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for creating complex molecules in chemical biology and materials science.
Solubility Enhancement
Azide-PEG6-Tos consists of six PEG units, which can increase solubility in aqueous media . This property is beneficial in drug delivery systems where solubility can influence the bioavailability of the drug.
Nucleophilic Substitution Reactions
The tosyl group in Azide-PEG6-Tos is a good leaving group for nucleophilic substitution reactions . This allows for the introduction of various functional groups, expanding its utility in organic synthesis.
Synthesis of Aromatic Polyazides
While not directly related to Azide-PEG6-Tos, azides are widely used in the synthesis of six-membered aromatic compounds containing three or more azido groups . These aromatic polyazides are used as starting materials in organic synthesis and photochemical studies .
Mecanismo De Acción
Target of Action
Azide-PEG6-Tos is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . Its primary targets are molecules containing Alkyne, DBCO, or BCN groups .
Mode of Action
Azide-PEG6-Tos contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction forms a stable triazole linkage. Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
Azide-PEG6-Tos plays a crucial role in the formation of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
Azide-PEG6-Tos is a PEG derivative, and the hydrophilic PEG spacer increases solubility in aqueous media . This property enhances the bioavailability of the compound.
Result of Action
The primary result of Azide-PEG6-Tos action is the formation of a stable triazole linkage with target molecules . This linkage is crucial in the synthesis of PROTACs, which are designed to degrade specific target proteins within the cell .
Action Environment
The action of Azide-PEG6-Tos is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O8S/c1-18-2-4-19(5-3-18)31(23,24)30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-21-22-20/h2-5H,6-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQISMWOKQMODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azide-PEG6-Tos | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)


![{4-[4-({3-[(2-Methyl-1,3-benzothiazol-6-YL)amino]-3-oxopropyl}amino)-4-oxobutyl]benzyl}propanedioic acid](/img/structure/B605726.png)
![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)
![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)

![7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide](/img/structure/B605733.png)
![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)